Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, including tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of various derivatives of this compound has been extensively studied. Mamat et al. (2012) reported the crystal and molecular structure of a related compound, highlighting typical bond lengths and angles (Mamat et al., 2012).
Biological Evaluation
These compounds have also been evaluated for their biological activities. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, which showed potential as a pharmacologically useful core (Gumireddy et al., 2021). Additionally, Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment (Praveen et al., 2021).
Application in Chelating Agents
McMurry et al. (1992) described the synthesis of macrocyclic amines using BOC-protected amino disuccinimido esters, including this compound, for creating chelating agents (McMurry et al., 1992).
Safety and Hazards
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid ingestion, skin contact, and inhalation, and to use personal protective equipment when handling the compound . In case of contact with skin or eyes, rinse immediately with plenty of water .
Future Directions
While there is limited information available on Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, similar compounds have been studied for their potential applications in various fields . Future research could focus on exploring the biological activities of this compound and its potential uses in medicine, materials science, and other areas .
Properties
IUPAC Name |
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKGZGOTDJFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376914 | |
Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350684-49-0 | |
Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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